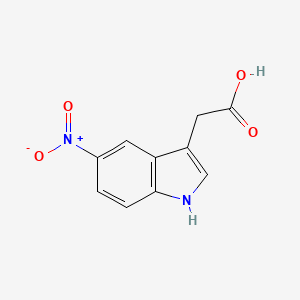2-(5-nitro-1H-indol-3-yl)acetic acid
CAS No.: 79473-05-5
Cat. No.: VC2854984
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79473-05-5 |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 2-(5-nitro-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-2-1-7(12(15)16)4-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) |
| Standard InChI Key | VDGWJLCMLXSEPW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O |
Introduction
Structural Information
Molecular Formula
The molecular formula of 2-(5-nitro-1H-indol-3-yl)acetic acid is C10H8N2O4 . This formula indicates that the compound contains 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The arrangement of these atoms forms the distinctive structure of the compound, with the nitrogen atoms being part of the indole core and the nitro group, while the oxygen atoms are distributed between the nitro and carboxylic acid functional groups.
2D Structure
The 2D structure of 2-(5-nitro-1H-indol-3-yl)acetic acid consists of an indole core with specific functional group attachments. The indole nucleus itself is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring. The nitrogen atom within the pyrrole ring bears a hydrogen atom, forming the characteristic N-H group of indole .
Attached to the 5-position of the benzene portion of the indole is a nitro group (-NO2), which is strongly electron-withdrawing and can significantly affect the electronic distribution within the molecule. At the 3-position of the pyrrole portion is an acetic acid group (-CH2COOH), which extends from the core structure and provides a carboxylic acid functionality that can participate in hydrogen bonding and acid-base interactions .
Chemical Properties
CAS Number
The Chemical Abstracts Service (CAS) registry number assigned to 2-(5-nitro-1H-indol-3-yl)acetic acid is 79473-05-5 . This unique identifier ensures that the compound is correctly referenced in scientific literature, regulatory documentation, and chemical databases. The CAS number serves as a valuable tool for tracking and accessing information about this specific chemical entity across various sources.
Molecular Weight
The molecular weight of 2-(5-nitro-1H-indol-3-yl)acetic acid is 220.1815 g/mol . This value represents the sum of the atomic weights of all constituent atoms in the molecule as described by its molecular formula C10H8N2O4. The molecular weight is an essential parameter for preparing solutions of precise concentration and for various analytical procedures, including mass spectrometry and chromatography.
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.5417 mL | 22.7085 mL | 45.4171 mL |
| 5 mM | 0.9083 mL | 4.5417 mL | 9.0834 mL |
| 10 mM | 0.4542 mL | 2.2709 mL | 4.5417 mL |
Research and Applications
Synthetic Routes
The synthesis of 2-(5-nitro-1H-indol-3-yl)acetic acid has been documented in scientific literature, with LookChem reporting that there are 8 articles providing guidance on synthetic routes for this compound . One of the reported synthetic approaches achieves a reference yield of 77.0%, indicating a relatively efficient method for producing the compound at laboratory scale .
Several precursors or related compounds are mentioned in connection with these synthetic routes, including :
-
<5-Nitro-indolyl-(3)>-acetonitril
-
ethyl (5-nitro-1-H-3-indolyl)acetate
-
4-(4-nitro-phenylhydrazono)-butyric acid
-
N-benzyl-2-(1-methyl-5-nitro-1H-indol-3-yl)acetamide
These compounds may serve as starting materials, intermediates, or structural analogues in the synthesis of 2-(5-nitro-1H-indol-3-yl)acetic acid. For instance, ethyl (5-nitro-1-H-3-indolyl)acetate could potentially be hydrolyzed to yield the target carboxylic acid, while the nitrile derivative might undergo hydrolysis to form the same product. Understanding these synthetic relationships is valuable for researchers seeking to produce the compound or develop modified analogues with potentially enhanced properties.
Predicted Properties
Collision Cross Section
The predicted collision cross section (CCS) values for various ionic adducts of 2-(5-nitro-1H-indol-3-yl)acetic acid provide valuable information about the three-dimensional structure and gas-phase behavior of the molecule. These values, detailed in the table below, are particularly relevant for ion mobility spectrometry and mass spectrometry applications :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 221.05568 | 142.4 |
| [M+Na]+ | 243.03762 | 154.6 |
| [M+NH4]+ | 238.08222 | 149.2 |
| [M+K]+ | 259.01156 | 154.5 |
| [M-H]- | 219.04112 | 143.4 |
| [M+Na-2H]- | 241.02307 | 146.7 |
| [M]+ | 220.04785 | 144.0 |
| [M]- | 220.04895 | 144.0 |
The CCS values, expressed in square angstroms (Ų), represent the effective area that the ion presents during interactions with other molecules in the gas phase. These measurements reflect the compound's shape, size, and charge distribution, making them useful for structural characterization and identification in analytical chemistry .
The variation in CCS values across different adducts (ranging from approximately 142 to 155 Ų) illustrates how the addition of different cations or the removal of protons affects the three-dimensional conformation and cross-sectional area of the resulting ions. For instance, the sodiated species [M+Na]+ exhibits a larger CCS (154.6 Ų) compared to the protonated form [M+H]+ (142.4 Ų), indicating a more extended conformation or different charge distribution in the sodium adduct .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume